2-Arachidonoylglycerol-d5

説明

特性

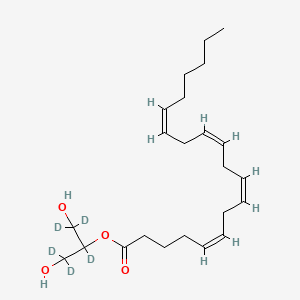

IUPAC Name |

(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2,22D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRCTBLIHCHWDZ-BGRPFJIQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680630 |

Source

|

| Record name | 1,3-Dihydroxy(~2~H_5_)propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215168-37-8 |

Source

|

| Record name | 1,3-Dihydroxy(~2~H_5_)propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Arachidonoyl glycerol-d5: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Arachidonoyl glycerol-d5 (2-AG-d5) is the deuterated analog of 2-arachidonoyl glycerol (2-AG), a primary endogenous cannabinoid (endocannabinoid). 2-AG is a critical signaling molecule in the central nervous system and peripheral tissues, acting as a full agonist for both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][2] Due to its biological importance, accurate quantification of 2-AG in various biological matrices is crucial for research in neuroscience, pharmacology, and drug development. 2-AG-d5 serves as an indispensable internal standard for this purpose in mass spectrometry-based analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[3] Its isotopic labeling allows for precise and accurate quantification by correcting for analyte loss during sample preparation and variations in instrument response.[4]

Chemical and Physical Properties

2-Arachidonoyl glycerol-d5 is structurally identical to its endogenous counterpart, with the exception of five deuterium atoms replacing five hydrogen atoms on the glycerol backbone. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the endogenous 2-AG in mass spectrometry.

| Property | Value | Reference |

| Formal Name | 5Z,8Z,11Z,14Z-eicosatetraenoic acid, 2-glycerol-1,1,2,3,3-d5 ester | [3] |

| CAS Number | 2522598-88-3 | [3] |

| Molecular Formula | C₂₃H₃₃D₅O₄ | [3] |

| Molecular Weight | 383.6 g/mol | [3] |

| Purity | ≥99% deuterated forms (d1-d5) | [5] |

| Formulation | Typically supplied as a solution in acetonitrile (e.g., 500 µg/ml) | [3][5] |

| Storage Temperature | -80°C | [5] |

The 2-Arachidonoyl Glycerol Signaling Pathway

2-AG is synthesized "on-demand" in response to neuronal stimulation. Its signaling pathway plays a crucial role in retrograde signaling, where it is released from the postsynaptic neuron to modulate neurotransmitter release from the presynaptic neuron.

The synthesis of 2-AG is primarily initiated by an influx of calcium into the postsynaptic neuron, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). Subsequently, diacylglycerol lipase (DAGL) hydrolyzes DAG to produce 2-AG.[6]

Once released into the synaptic cleft, 2-AG binds to presynaptic CB1 receptors. This binding inhibits adenylyl cyclase and voltage-gated calcium channels while activating inwardly rectifying potassium channels. The net effect is a reduction in the release of neurotransmitters such as glutamate and GABA.

The signaling of 2-AG is terminated by its enzymatic degradation. The primary enzyme responsible for 2-AG hydrolysis in the brain is monoacylglycerol lipase (MAGL), which breaks it down into arachidonic acid and glycerol.[3][6] Fatty acid amide hydrolase (FAAH) can also metabolize 2-AG.[3]

Experimental Protocols

The primary application of 2-AG-d5 is as an internal standard for the quantification of 2-AG in biological samples by LC-MS/MS. The general workflow involves sample collection, lipid extraction, and analysis.

General Experimental Workflow

References

- 1. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Arachidonoyl Glycerol-d5 - Labchem Catalog [catalog.labchem.com.my]

- 3. caymanchem.com [caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. biocompare.com [biocompare.com]

- 6. Endocannabinoid 2-Arachidonoylglycerol Synthesis and Metabolism at Neuronal Nuclear Matrix Fractions Derived from Adult Rat Brain Cortex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Arachidonoyl glycerol-d5: Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Arachidonoyl glycerol-d5 (2-AG-d5), a deuterated analog of the endogenous cannabinoid 2-Arachidonoyl glycerol (2-AG). This document details its chemical structure, and physical properties, and delves into its role in the endocannabinoid system. Furthermore, it provides detailed experimental protocols for its quantification and use in research settings.

Core Properties of 2-Arachidonoyl glycerol-d5

2-AG-d5 is a critical tool in endocannabinoid research, primarily serving as an internal standard for the accurate quantification of endogenous 2-AG in biological samples using mass spectrometry. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C23H33D5O4 | |

| Molecular Weight | 383.6 g/mol | |

| Appearance | A solution in acetonitrile | [1] |

| Purity | ≥98% | |

| Storage Conditions | -20°C | |

| Solubility | Soluble in ethanol, DMSO, and acetonitrile |

The Endocannabinoid Signaling Pathway of 2-Arachidonoylglycerol

As a stable isotope-labeled analog, 2-AG-d5 follows the same biological pathways as its non-deuterated counterpart, 2-AG. 2-AG is a primary endogenous agonist for the cannabinoid receptors CB1 and CB2.[2] It is synthesized "on-demand" from membrane phospholipids in response to neuronal stimulation. The binding of 2-AG to presynaptic CB1 receptors typically leads to the inhibition of neurotransmitter release, a process known as retrograde signaling.

The synthesis of 2-AG is primarily initiated by the activation of G-protein coupled receptors, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). Subsequently, diacylglycerol lipase (DAGL) hydrolyzes DAG to produce 2-AG.[2][3]

The signaling of 2-AG is terminated by its enzymatic degradation. The primary enzyme responsible for 2-AG hydrolysis in the brain is monoacylglycerol lipase (MAGL), which converts 2-AG into arachidonic acid and glycerol.[2][3] Other enzymes, including fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12), also contribute to its degradation.[2]

Quantitative Data

The following tables summarize key quantitative data for 2-AG. As an isotopic analog, 2-AG-d5 is assumed to have nearly identical binding and kinetic properties.

Receptor Binding Affinities

| Receptor | K_i (nM) | Reference |

| CB1 | 472 | |

| CB2 | 1400 |

K_i (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower K_i value indicates a higher affinity.

Physiological Concentrations of 2-AG

| Tissue | Concentration (nmol/g) | Reference |

| Mouse Brain | ~5-10 | [2] |

| Rat Brain | ~5-10 | [2] |

| Mouse Jejunum Mucosa | ~45.81 | [4] |

| Mouse Plasma | ~31.59 pmol/mL | [4] |

Experimental Protocols

Quantification of 2-AG by LC-MS/MS

This protocol outlines a general method for the quantification of 2-AG in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 2-AG-d5 as an internal standard.

4.1.1. Sample Preparation

-

Brain Tissue:

-

Rapidly dissect brain tissue on a cold plate and immediately freeze in liquid nitrogen.

-

Homogenize the frozen tissue in an appropriate volume of ice-cold acetonitrile containing 2-AG-d5 internal standard.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.

-

-

Plasma:

-

Collect blood in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge at 1,000 x g for 15 minutes at 4°C to separate the plasma.

-

To a known volume of plasma, add ice-cold acetonitrile containing 2-AG-d5 internal standard.

-

Vortex vigorously to precipitate proteins.

-

Centrifuge at high speed for 15 minutes at 4°C.

-

Collect the supernatant, evaporate, and reconstitute as described for brain tissue.

-

4.1.2. LC-MS/MS Parameters

-

Liquid Chromatography: A C18 reverse-phase column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| 2-AG | 379.3 | 287.3 | [4][5] |

| 2-AG-d5 | 384.3 | 287.3 | [4][6] |

digraph "LC-MS/MS Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5];Sample [label="Biological Sample\n(Tissue or Plasma)", fillcolor="#F1F3F4"]; Spike [label="Spike with\n2-AG-d5 Internal Standard", fillcolor="#FBBC05"]; Homogenize [label="Homogenization/\nProtein Precipitation\n(Acetonitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifuge1 [label="Centrifugation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Supernatant [label="Collect Supernatant", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaporate [label="Evaporation", fillcolor="#FBBC05"]; Reconstitute [label="Reconstitution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LCMS [label="LC-MS/MS Analysis", fillcolor="#202124", fontcolor="#FFFFFF"]; Data [label="Data Analysis\n(Quantification)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Sample -> Spike; Spike -> Homogenize; Homogenize -> Centrifuge1; Centrifuge1 -> Supernatant; Supernatant -> Evaporate; Evaporate -> Reconstitute; Reconstitute -> LCMS; LCMS -> Data; }

Immunoassay (ELISA)

Commercially available ELISA kits provide an alternative method for the quantification of 2-AG. These are typically competitive immunoassays.

4.2.1. General Principle

-

A microplate is pre-coated with a capture antibody specific for 2-AG.

-

Standards and samples are added to the wells, along with a fixed concentration of biotin-labeled 2-AG.

-

During incubation, the unlabeled 2-AG in the samples and standards competes with the biotin-labeled 2-AG for binding to the capture antibody.

-

The wells are washed, and an enzyme-conjugated avidin (e.g., HRP) is added, which binds to the captured biotin-labeled 2-AG.

-

After another wash, a substrate solution is added, and the resulting color development is inversely proportional to the amount of 2-AG in the sample.

-

The absorbance is read on a microplate reader, and the concentration of 2-AG is determined by comparison to a standard curve.

Enzymatic Synthesis of 2-Arachidonoyl glycerol-d5

A general chemoenzymatic approach for the synthesis of 2-AG can be adapted for 2-AG-d5 by using deuterated glycerol as the starting material.

-

Protection of Glycerol-d5: The primary hydroxyl groups at the sn-1 and sn-3 positions of glycerol-d5 are selectively protected, for example, by enzymatic acylation using a lipase and a suitable acyl donor, leaving the sn-2 hydroxyl group free.

-

Acylation with Arachidonic Acid: The free sn-2 hydroxyl group of the protected glycerol-d5 is then acylated with arachidonic acid using a suitable coupling agent.

-

Deprotection: The protecting groups at the sn-1 and sn-3 positions are selectively removed, often enzymatically, to yield 2-Arachidonoyl glycerol-d5.

This method offers high regioselectivity and avoids the harsh conditions that can lead to acyl migration.

Conclusion

2-Arachidonoyl glycerol-d5 is an indispensable tool for researchers in the field of endocannabinoid signaling. Its use as an internal standard ensures the accurate and reliable quantification of endogenous 2-AG, facilitating a deeper understanding of its physiological and pathological roles. This guide provides a foundational resource for the effective utilization of 2-AG-d5 in a research setting.

References

- 1. glpbio.com [glpbio.com]

- 2. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Endocannabinoid 2-Arachidonoylglycerol Synthesis and Metabolism at Neuronal Nuclear Matrix Fractions Derived from Adult Rat Brain Cortex - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Arachidonoyl glycerol-d5

This technical guide provides a comprehensive overview of the synthesis of 2-Arachidonoyl glycerol-d5 (2-AG-d5), a crucial internal standard for the accurate quantification of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG) in biological matrices. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualization of relevant pathways.

Introduction

2-Arachidonoylglycerol (2-AG) is an endogenous agonist of the cannabinoid receptors CB1 and CB2 and is the most abundant endocannabinoid in the central nervous system.[1] Its involvement in numerous physiological processes necessitates precise and reliable quantification, for which isotopically labeled internal standards are indispensable. 2-AG-d5 is an ideal internal standard for mass spectrometry-based quantification methods such as GC-MS and LC-MS.[2]

The synthesis of 2-AG, and by extension 2-AG-d5, is challenged by the inherent instability of the 2-monoacylglycerol structure, which is prone to acyl migration to the more thermodynamically stable 1(3)-monoacylglycerol isomer.[3] This guide details a chemoenzymatic approach that effectively minimizes this isomerization, ensuring high purity of the final product.

Chemoenzymatic Synthesis of 2-Arachidonoyl glycerol-d5

The synthesis of 2-AG-d5 is a three-step process that begins with the deuterated starting material, glycerol-d5. The key steps are:

-

Enzymatic Protection: Regioselective protection of the primary hydroxyl groups at the C1 and C3 positions of glycerol-d5.

-

Chemical Acylation: Esterification of the free secondary hydroxyl group at the C2 position with arachidonic acid.

-

Enzymatic Deprotection: Selective removal of the protecting groups from the C1 and C3 positions to yield 2-AG-d5.

This chemoenzymatic strategy leverages the high selectivity of lipases to direct the reactions and avoid the harsh conditions that can lead to acyl migration.[3]

Experimental Protocols

The following protocols are adapted from the successful chemoenzymatic synthesis of non-deuterated 2-AG and are modified for the use of glycerol-d5.

Step 1: Enzymatic Synthesis of 1,3-dibenzoyl-glycerol-d5

This step involves the selective benzoylation of the primary hydroxyl groups of glycerol-d5 using an immobilized lipase.

-

Materials:

-

Glycerol-d5

-

Vinyl benzoate

-

Immobilized Mucor miehei lipase (MML)

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

To a solution of glycerol-d5 in anhydrous THF, add vinyl benzoate.

-

Add immobilized MML to the reaction mixture.

-

Stir the mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter off the immobilized lipase.

-

Evaporate the solvent under reduced pressure to obtain the crude 1,3-dibenzoyl-glycerol-d5.

-

Step 2: Chemical Synthesis of 2-arachidonoyl-1,3-dibenzoyl-glycerol-d5

The protected glycerol-d5 is then acylated with arachidonic acid.

-

Materials:

-

1,3-dibenzoyl-glycerol-d5

-

Arachidonic acid

-

Oxalyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

Dissolve arachidonic acid in anhydrous DCM.

-

Add oxalyl chloride dropwise at 0 °C to form the acyl chloride.

-

In a separate flask, dissolve 1,3-dibenzoyl-glycerol-d5 and triethylamine in anhydrous DCM.

-

Add the prepared arachidonoyl chloride solution dropwise to the glycerol derivative solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent and purify the crude product by flash column chromatography on silica gel.

-

Step 3: Enzymatic Synthesis of 2-Arachidonoyl glycerol-d5

The final step is the selective removal of the benzoyl protecting groups.

-

Materials:

-

2-arachidonoyl-1,3-dibenzoyl-glycerol-d5

-

Immobilized Mucor miehei lipase (MML)

-

1-Octanol

-

tert-Butyl methyl ether (TBME)

-

-

Procedure:

-

Dissolve 2-arachidonoyl-1,3-dibenzoyl-glycerol-d5 in TBME.

-

Add 1-octanol, which acts as an acyl acceptor.

-

Add immobilized MML to initiate the deprotection.

-

Stir the mixture at room temperature.

-

Monitor the reaction by TLC or GC for the disappearance of the starting material and the formation of the product.

-

Once the reaction is complete, filter off the lipase.

-

Evaporate the solvent under reduced pressure. The product can be used directly for many applications or further purified if necessary.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of 2-AG-d5, based on reported yields for the analogous non-deuterated synthesis.[3]

Table 1: Reagents and Expected Yields for the Synthesis of 2-Arachidonoyl glycerol-d5

| Step | Starting Material | Reagents | Product | Expected Yield (%) |

| 1 | Glycerol-d5 | Vinyl benzoate, Immobilized MML | 1,3-dibenzoyl-glycerol-d5 | >95 |

| 2 | 1,3-dibenzoyl-glycerol-d5 | Arachidonic acid, Oxalyl chloride, Et3N | 2-arachidonoyl-1,3-dibenzoyl-glycerol-d5 | ~85 |

| 3 | 2-arachidonoyl-1,3-dibenzoyl-glycerol-d5 | Immobilized MML, 1-Octanol | 2-Arachidonoyl glycerol-d5 | >98 |

Table 2: Characterization Data for 2-Arachidonoyl glycerol-d5

| Property | Value |

| Molecular Formula | C23H33D5O4 |

| Molecular Weight | 383.6 g/mol |

| Purity (deuterated forms) | ≥99% (d1-d5) |

| Appearance | A solution in acetonitrile |

| Storage Temperature | -80°C |

Mandatory Visualizations

Signaling Pathways

The endocannabinoid system, particularly the synthesis and degradation of 2-AG, involves a series of enzymatic steps.

Caption: Biosynthesis and degradation pathway of 2-Arachidonoylglycerol (2-AG).

Experimental Workflows

The overall workflow for the synthesis and purification of 2-AG-d5 is a critical component of this guide.

Caption: Overall workflow for the synthesis of 2-Arachidonoyl glycerol-d5.

Conclusion

The chemoenzymatic synthesis of 2-Arachidonoyl glycerol-d5 presented in this guide offers a robust and efficient method for producing a high-purity internal standard. By employing lipases for the critical protection and deprotection steps, the pervasive issue of acyl migration is minimized, leading to a final product with excellent isomeric purity. This detailed protocol and the accompanying data and diagrams provide a valuable resource for researchers in the fields of endocannabinoid research, pharmacology, and drug development, facilitating accurate and reliable quantification of 2-AG in various biological contexts.

References

The Discovery of an Endocannabinoid Powerhouse: A Technical Guide to 2-Arachidonoylglycerol (2-AG)

Jerusalem and Tokyo – 1995. In a landmark year for neuroscience and pharmacology, two independent research groups—one led by Raphael Mechoulam at the Hebrew University of Jerusalem and the other by Takayuki Sugiura at Teikyo University—converged on the discovery of a second endogenous cannabinoid, 2-arachidonoylglycerol (2-AG).[1][2] This monoglyceride, isolated from canine gut and rat brain, was identified as a key endogenous ligand for the cannabinoid receptors, fundamentally expanding the understanding of the newly found endocannabinoid system.[1][3] This technical guide provides an in-depth analysis of the seminal research that unveiled 2-AG, detailing the experimental protocols, quantitative data, and the logical framework that established its role as a crucial signaling molecule in the mammalian body.

The Independent Discoveries of 2-AG

In 1995, the scientific community was introduced to 2-AG through two pivotal publications. Mechoulam's team reported in Biochemical Pharmacology the isolation of 2-AG from the canine gut, demonstrating its ability to bind to cannabinoid receptors (CB1 and CB2) and elicit cannabinoid-like effects in vivo.[4] Concurrently, Sugiura and his colleagues published in Biochemical and Biophysical Research Communications their identification of 2-AG in the rat brain and its significant binding affinity for the brain's cannabinoid receptors.[3] These parallel discoveries provided robust evidence for 2-AG's role as a bona fide endocannabinoid, present in both central and peripheral tissues.

Experimental Protocols: Unveiling an Endogenous Ligand

The identification of 2-AG was a feat of meticulous biochemical investigation. Both groups employed a multi-step process involving lipid extraction, chromatographic separation, and sophisticated analytical techniques to isolate and characterize this novel compound from complex biological tissues.

Isolation and Purification of 2-AG

1. Tissue Homogenization and Lipid Extraction: The initial step in both protocols involved the homogenization of the source tissue (canine small intestines or rat brains) to disrupt the cellular structures. A common method for lipid extraction, based on the principles developed by Folch, was then employed. This involved the use of a chloroform/methanol solvent system to separate lipids from other cellular components.

-

Mechoulam et al. (Canine Gut): Canine small intestines (350 g wet weight) were extracted with methanol. Acetone was added to the extract to precipitate inactive materials. The resulting supernatant was evaporated, and the residue was partitioned between chloroform and water.

-

Sugiura et al. (Rat Brain): Rat brains were homogenized in a chloroform/methanol/water mixture. The lipids were extracted into the chloroform layer, which was then separated and evaporated.

2. Chromatographic Separation: The crude lipid extracts were then subjected to several rounds of chromatography to isolate the active fraction.

-

Thin-Layer Chromatography (TLC): Both groups utilized TLC as a primary separation technique. The lipid extract was spotted onto silica gel plates and developed with a specific solvent system to separate the lipids based on their polarity. The region on the TLC plate corresponding to the mobility of a synthetic 2-AG standard was scraped off, and the compound was eluted.

-

High-Performance Liquid Chromatography (HPLC): Further purification was achieved using HPLC. Sugiura's group employed reverse-phase HPLC to purify the monoacylglycerol fraction, which was crucial for separating 2-AG from other similar lipid molecules.

3. Structural Elucidation: The definitive identification of the isolated compound as 2-AG was accomplished through mass spectrometry and, in Mechoulam's case, Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (silylation), the samples were analyzed by GC-MS. The resulting mass spectrum provided a molecular fingerprint of the compound, which was then compared to the spectrum of a synthetically prepared 2-AG standard. This comparison confirmed the structure as 2-arachidonoylglycerol.

-

Nuclear Magnetic Resonance (NMR): Mechoulam's team further confirmed the structure using ¹H-NMR. Although requiring a larger amount of purified material, NMR provided unambiguous evidence of the 2-acyl glycerol structure.

Cannabinoid Receptor Binding Assays

A critical step in establishing 2-AG as an endocannabinoid was to demonstrate its ability to bind to the cannabinoid receptors. Both research groups performed competitive radioligand binding assays.

-

Principle: These assays measure the ability of an unlabeled compound (in this case, the isolated 2-AG) to displace a radiolabeled cannabinoid ligand from the CB1 receptor in brain membrane preparations or in cells expressing the receptor.

-

Radioligand: A potent synthetic cannabinoid, [³H]CP55,940, was used as the radiolabeled ligand.

-

Procedure:

-

Membranes from rat brain synaptosomes (Sugiura et al.) or from cells transfected with CB1 or CB2 receptor DNA (Mechoulam et al.) were prepared.

-

The membranes were incubated with a fixed concentration of [³H]CP55,940 in the presence of varying concentrations of the unlabeled test compound (e.g., purified 2-AG, anandamide).

-

After incubation, the receptor-bound radioactivity was separated from the unbound radioactivity by rapid filtration through glass fiber filters.

-

The radioactivity trapped on the filters was quantified using a liquid scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. This is then used to calculate the binding affinity (Ki).

Quantitative Data from the Seminal Discoveries

The initial studies provided key quantitative data that established the pharmacological profile of 2-AG as a cannabinoid receptor ligand.

| Parameter | Mechoulam et al. (1995) | Sugiura et al. (1995) |

| Source Tissue | Canine Gut | Rat Brain |

| CB1 Binding Affinity (Ki) | 472 ± 55 nM | ~481 nM (Reported as "appreciable") |

| CB2 Binding Affinity (Ki) | 1400 ± 172 nM | Not Reported |

| Anandamide CB1 Ki (for comparison) | Not Reported | 89 nM |

| Tissue Concentration | Not Quantified | ~5 nmol/g tissue |

Note: The Ki value from Sugiura et al. is an estimation based on their graphical data, as an exact value was not stated in the text for 2-AG itself.

Visualizing the Discovery and Function of 2-AG

The following diagrams, generated using the DOT language, illustrate the workflow of 2-AG's discovery and its subsequent established signaling pathway.

Conclusion and Significance

The dual discoveries of 2-arachidonoylglycerol in 1995 were a watershed moment, solidifying the concept of a complex and pervasive endocannabinoid system.[5] 2-AG, being significantly more abundant in the brain than anandamide, is now recognized as a primary mediator of retrograde synaptic signaling, a process crucial for regulating neurotransmitter release and maintaining synaptic plasticity.[6][7] The meticulous experimental work of Mechoulam, Sugiura, and their teams not only identified a key molecule but also provided the foundational methods for the isolation and characterization of lipid signaling molecules. This pioneering research opened new avenues for drug development and a deeper understanding of the physiological and pathological processes governed by the endocannabinoid system.

References

- 1. 2-Arachidonoylglycerol and the cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemistry, pharmacology and physiology of 2-arachidonoylglycerol, an endogenous cannabinoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Arachidonoylglycerol: a possible endogenous cannabinoid receptor ligand in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of an endogenous 2-monoglyceride, present in canine gut, that binds to cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Endogenous Cannabinoid 2-Arachidonoylglycerol Is Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Arachidonoyl glycerol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Arachidonoyl glycerol-d5 (2-AG-d5), a critical tool in endocannabinoid research. This document outlines its chemical properties, biological significance, and practical applications, with a focus on its use as an internal standard in analytical chemistry.

Core Properties and Specifications

2-Arachidonoyl glycerol-d5 is a deuterated analog of 2-Arachidonoyl glycerol (2-AG), an endogenous agonist of the cannabinoid receptors CB1 and CB2.[1][2][3] Its primary application lies in its use as an internal standard for the accurate quantification of 2-AG in biological samples using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][4] The incorporation of five deuterium atoms provides a distinct mass shift, enabling differentiation from the endogenous, non-labeled 2-AG without significantly altering its chemical behavior.

Quantitative Data Summary

The following tables summarize the key quantitative data for 2-Arachidonoyl glycerol-d5.

| Identifier | Value |

| CAS Number | 2522598-88-3[1][4][5][6] |

| Synonyms | 2-AG-d5, 5Z,8Z,11Z,14Z-eicosatetraenoic acid, 2-glycerol-1,1,2,3,3-d5 ester[1][4][5] |

| Molecular Formula | C23H33D5O4[1][5] |

| Molecular Weight | 383.6 g/mol [1][5] |

| Specification | Value |

| Purity | ≥99% deuterated forms (d1-d5)[1][5] |

| Formulation | A solution in acetonitrile (typically 500 µg/ml)[1] |

| Storage Temperature | -80°C[4] |

| Shipping Temperature | -80°C[4] |

| Solubility | Concentration |

| DMSO | ~10 mg/ml[1] |

| Ethanol | Miscible[1] |

| PBS (pH 7.2) | ~150 µg/ml[1] |

Biological Significance and Signaling Pathway

2-Arachidonoyl glycerol (2-AG) is the most abundant endocannabinoid in the central nervous system and acts as a full agonist at both CB1 and CB2 cannabinoid receptors.[2][3][7] Its synthesis is a calcium-dependent process initiated by the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][7] Subsequently, diacylglycerol lipase (DAGL) hydrolyzes DAG to form 2-AG.[2][7] 2-AG signaling is terminated by its enzymatic degradation, primarily by monoacylglycerol lipase (MAGL), which hydrolyzes it back to arachidonic acid and glycerol.[1][2]

The following diagram illustrates the biosynthesis and degradation pathway of 2-AG.

Caption: Biosynthesis and degradation pathway of 2-Arachidonoyl glycerol (2-AG).

Experimental Protocols

Quantification of Endogenous 2-AG using 2-AG-d5 as an Internal Standard

This protocol outlines a general workflow for the extraction and quantification of 2-AG from biological samples using LC-MS/MS.

1. Sample Preparation and Extraction:

-

Homogenize the biological tissue or fluid in a suitable solvent, such as a mixture of chloroform, methanol, and water (2:1:1, v/v/v).

-

Add a known amount of 2-Arachidonoyl glycerol-d5 (e.g., 50 pmol) to the homogenate as an internal standard.

-

Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

2. Sample Analysis by LC-MS/MS:

-

Reconstitute the dried lipid extract in a suitable mobile phase.

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.

-

Separate the analytes using a suitable C18 column with a gradient elution profile.

-

Monitor the transition of the precursor ion to the product ion for both endogenous 2-AG and the 2-AG-d5 internal standard using multiple reaction monitoring (MRM).

3. Data Analysis:

-

Integrate the peak areas for both the endogenous 2-AG and the 2-AG-d5 internal standard.

-

Calculate the ratio of the peak area of endogenous 2-AG to the peak area of 2-AG-d5.

-

Quantify the amount of endogenous 2-AG in the sample by comparing the peak area ratio to a standard curve generated with known amounts of non-labeled 2-AG.

The following diagram provides a visual representation of the experimental workflow.

Caption: Experimental workflow for 2-AG quantification using 2-AG-d5.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]

- 3. Physiological roles of 2-arachidonoylglycerol, an endogenous cannabinoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Arachidonoyl Glycerol-d5 - Labchem Catalog [catalog.labchem.com.my]

- 5. 2-Arachidonoyl Glycerol-d5 - Cayman Chemical [bioscience.co.uk]

- 6. 2-Arachidonoyl Glycerol-d5 | CAS 2522598-88-3 | Cayman Chemical | Biomol.de [biomol.com]

- 7. From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling [mdpi.com]

A Technical Guide to 2-Arachidonoyl glycerol-d5: Properties, Signaling, and Quantification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Arachidonoyl glycerol-d5 (2-AG-d5), a deuterated analog of the endogenous cannabinoid 2-Arachidonoyl glycerol (2-AG). This document details its physicochemical properties, the critical role of 2-AG in endocannabinoid signaling, and comprehensive experimental protocols for its use as an internal standard in the quantification of 2-AG in biological matrices.

Core Data Presentation

The quantitative data for 2-Arachidonoyl glycerol-d5 is summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 383.6 g/mol | [1][2][3] |

| Chemical Formula | C₂₃H₃₃D₅O₄ | [1][2][3] |

| CAS Number | 2522598-88-3 | [1] |

| Purity | ≥99% deuterated forms (d1-d5) | [1][2] |

| Formulation | Typically a solution in acetonitrile | [1][2] |

| Synonyms | 2-AG-d5, 5Z,8Z,11Z,14Z-eicosatetraenoic acid, 2-glycerol-1,1,2,3,3-d5 ester | [1] |

The Endocannabinoid Signaling Pathway of 2-Arachidonoyl Glycerol (2-AG)

2-Arachidonoyl glycerol (2-AG) is a primary endogenous agonist of the cannabinoid receptors CB1 and CB2 and plays a crucial role as a retrograde messenger in the central nervous system.[4] Its synthesis is initiated by neuronal activity, leading to the activation of G-protein coupled receptors and subsequent cleavage of membrane phospholipids. The primary pathway involves the sequential action of phospholipase C (PLC) and diacylglycerol lipase (DAGL) to produce 2-AG. Once synthesized, 2-AG is released from the postsynaptic neuron and travels backward across the synaptic cleft to bind to presynaptic CB1 receptors. This activation leads to the inhibition of neurotransmitter release, thereby modulating synaptic transmission. The signaling is terminated by the enzymatic degradation of 2-AG, primarily by monoacylglycerol lipase (MAGL) in the presynaptic terminal.

Experimental Protocols: Quantification of 2-AG using 2-AG-d5

The accurate quantification of endogenous 2-AG levels is critical for studying its physiological and pathological roles. Due to its low abundance and susceptibility to degradation, a robust analytical method employing a stable isotope-labeled internal standard like 2-AG-d5 is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis.

Sample Preparation: Brain Tissue Extraction

This protocol is adapted for the extraction of 2-AG from brain tissue.

Materials:

-

Brain tissue sample

-

2-Arachidonoyl glycerol-d5 (internal standard)

-

Homogenizer

-

Ice-cold 0.1 M MES buffered saline

-

Toluene

-

Centrifuge

-

Nitrogen evaporator

-

Acetonitrile (LC-MS grade)

Procedure:

-

Homogenization: Weigh the frozen brain tissue and homogenize it in ice-cold 0.1 M MES buffered saline using a tissue homogenizer.

-

Internal Standard Spiking: Add a known amount of 2-Arachidonoyl glycerol-d5 solution to the homogenate. The amount should be comparable to the expected endogenous 2-AG levels.

-

Liquid-Liquid Extraction:

-

Add toluene to the homogenate at a ratio of 2:1 (v/v).

-

Vortex the mixture vigorously for 5 minutes.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.

-

-

Solvent Evaporation: Carefully collect the upper organic layer (toluene) and transfer it to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small, precise volume of acetonitrile (e.g., 100 µL) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate 2-AG from other lipids (e.g., start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

MS/MS Conditions (Positive ESI Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

2-AG: Monitor the transition of the precursor ion [M+H]⁺ to a specific product ion.

-

2-AG-d5: Monitor the transition of the deuterated precursor ion [M+H]⁺ to the same product ion as the non-deuterated form.

-

-

Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas for both the endogenous 2-AG and the internal standard (2-AG-d5) from the extracted ion chromatograms.

-

Ratio Calculation: Calculate the ratio of the peak area of 2-AG to the peak area of 2-AG-d5.

-

Calibration Curve: Prepare a calibration curve by analyzing standards containing known concentrations of 2-AG and a fixed concentration of 2-AG-d5. Plot the peak area ratio (2-AG/2-AG-d5) against the concentration of 2-AG.

-

Quantification: Determine the concentration of 2-AG in the biological sample by interpolating its peak area ratio on the calibration curve.

References

- 1. Synthesis of a Deuterated Standard for the Quantification of 2-Arachidonoylglycerol in Caenorhabditis elegans [app.jove.com]

- 2. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Commercial Sources and Technical Guide for 2-Arachidonoyl glycerol-d5

An In-Depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability and technical specifications of 2-Arachidonoyl glycerol-d5 (2-AG-d5), a critical tool for research in the endocannabinoid system. It is intended for researchers, scientists, and professionals involved in drug development and related fields.

2-Arachidonoyl glycerol-d5 is a deuterated analog of 2-Arachidonoyl glycerol (2-AG), a major endogenous agonist of the cannabinoid receptors CB1 and CB2. Its primary application is as an internal standard for the accurate quantification of endogenous 2-AG in biological samples using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] The stable isotope label allows for differentiation from the naturally occurring analyte, ensuring precise and reliable measurements.

Commercial Availability

Several reputable suppliers offer high-purity 2-Arachidonoyl glycerol-d5 for research purposes. The primary manufacturer appears to be Cayman Chemical, with various distributors making it accessible globally.

| Supplier | Catalog Number(s) | Available Quantities | Purity | Formulation |

| Cayman Chemical | 362162 | 100 µg, 1 mg | ≥99% deuterated forms (d1-d5) | A 500 µg/ml solution in acetonitrile |

| Thomas Scientific | C790Q38 (for 100 µg) | 100 µg, 1 mg | Not specified, sourced from Cayman Chemical | Not specified, sourced from Cayman Chemical |

| MedchemExpress | HY-114405S | Contact for details | Not specified | Not specified |

| Cambridge Bioscience | CAY362162-100 ug | 100 µg | ≥99% deuterated forms (d1-d5) | A solution in acetonitrile |

| Biocompare | 362162 | 100 µg | ≥99% deuterated forms (d1-d5) | A 500 µg/ml solution in acetonitrile |

| Biomol | Cay362162-50 | Contact for details | Not specified, sourced from Cayman Chemical | Not specified, sourced from Cayman Chemical |

| Vinci Biochem | CAY-362162-50 | Contact for details | Not specified, sourced from Cayman Chemical | Not specified, sourced from Cayman Chemical |

Note: Product availability and specifications are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Technical Specifications

| Parameter | Value |

| CAS Number | 2522598-88-3[1][3] |

| Molecular Formula | C₂₃H₃₃D₅O₄[1][3] |

| Molecular Weight | 383.6 g/mol [1][3] |

| Purity | ≥99% deuterated forms (d1-d5)[1][3] |

| Formulation | Typically a solution in acetonitrile (e.g., 500 µg/ml)[1][4] |

| Storage | -80°C[1][4] |

| Stability | ≥ 2 years at -80°C[1] |

| Shipping | Dry ice[1] |

Biological Context and Signaling Pathway

2-AG is a key endocannabinoid that modulates a wide range of physiological processes, including neurotransmission, pain perception, and inflammation. Its formation is calcium-dependent and is primarily mediated by the sequential activities of phospholipase C (PLC) and diacylglycerol (DAG) lipase.[1][5] 2-AG acts as a full agonist at the CB1 receptor and also binds to the CB2 receptor.[1][5] It is metabolized by monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), with MAGL being the principal metabolizing enzyme in vivo.[1][5]

Biosynthesis, signaling, and metabolism of 2-Arachidonoyl glycerol (2-AG).

Experimental Protocols

The primary use of 2-Arachidonoyl glycerol-d5 is as an internal standard in quantitative mass spectrometry. Below is a generalized workflow for the quantification of endogenous 2-AG in a biological sample.

Sample Preparation and Extraction Workflow

General workflow for sample preparation for 2-AG quantification using 2-AG-d5.

Detailed Methodological Considerations

-

Sample Collection and Storage: Tissues should be rapidly collected and flash-frozen in liquid nitrogen to minimize enzymatic degradation of 2-AG. Samples should be stored at -80°C until analysis.

-

Homogenization and Extraction:

-

Tissues are typically homogenized in a solvent mixture such as chloroform:methanol (2:1, v/v) containing the 2-AG-d5 internal standard.

-

The amount of internal standard added should be optimized based on the expected concentration of endogenous 2-AG in the sample.

-

Lipid extraction is then performed, often using the method described by Folch or Bligh and Dyer, to separate the lipid phase from the aqueous and protein phases.

-

-

Purification:

-

Solid-phase extraction (SPE) is commonly used to clean up the lipid extract and enrich for monoacylglycerols. C18 or other appropriate SPE cartridges can be employed.

-

The choice of elution solvents should be optimized to ensure good recovery of both 2-AG and 2-AG-d5.

-

-

Derivatization (for GC-MS):

-

For GC-MS analysis, the hydroxyl groups of 2-AG and 2-AG-d5 are typically derivatized (e.g., silylated with BSTFA) to increase their volatility and thermal stability.

-

-

LC-MS/MS Analysis:

-

Chromatography: Reverse-phase chromatography (e.g., using a C18 column) is commonly used to separate 2-AG from other lipids. A gradient elution with solvents like acetonitrile and water, often with a modifier like formic acid or ammonium acetate, is employed.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. Multiple reaction monitoring (MRM) is the preferred method for quantification, where specific precursor-to-product ion transitions for both endogenous 2-AG and the 2-AG-d5 internal standard are monitored.

-

-

Quantification:

-

A calibration curve is generated using known amounts of a non-deuterated 2-AG standard spiked with a fixed amount of 2-AG-d5.

-

The ratio of the peak area of the endogenous 2-AG to the peak area of the 2-AG-d5 internal standard in the biological samples is then used to determine the concentration of endogenous 2-AG by interpolating from the calibration curve.

-

This detailed guide provides a starting point for researchers utilizing 2-Arachidonoyl glycerol-d5. For specific applications, further optimization of the described protocols will be necessary to achieve the desired accuracy and sensitivity. Always refer to the supplier's technical data sheets for the most accurate and up-to-date product information.

References

An In-depth Technical Guide to the 2-Arachidonoylglycerol (2-AG) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Arachidonoylglycerol (2-AG) is the most abundant endocannabinoid in the mammalian central nervous system and a critical signaling molecule in a wide array of physiological processes.[1] As a full agonist of both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), 2-AG plays a pivotal role in neuromodulation, immune responses, and inflammation.[2][3][4] This technical guide provides a comprehensive overview of the 2-AG signaling pathway, including its synthesis, degradation, and downstream effects. It is designed to serve as a core resource for researchers, scientists, and drug development professionals investigating this complex and therapeutically promising system.

Core Components of the 2-AG Signaling Pathway

The 2-AG signaling cascade is a tightly regulated process involving on-demand synthesis, receptor binding, and enzymatic degradation.

Synthesis of 2-AG

2-AG is synthesized from membrane phospholipids in response to neuronal stimulation. The primary and most well-characterized pathway involves the sequential action of two enzymes:

-

Phospholipase C (PLC): Upon depolarization or neurotransmitter binding to Gq-coupled receptors, PLC is activated and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5]

-

Diacylglycerol Lipase (DAGL): DAG is then converted to 2-AG by DAG lipase, with DAGLα being the principal isoform responsible for 2-AG synthesis in the central nervous system.[6][7]

Alternative, less prominent synthesis pathways for 2-AG have also been described.[8]

Cannabinoid Receptors: CB1 and CB2

2-AG exerts its biological effects by binding to and activating cannabinoid receptors, which are G protein-coupled receptors (GPCRs).

-

CB1 Receptors: Predominantly expressed in the central nervous system, CB1 receptors are located on presynaptic terminals and mediate the retrograde suppression of neurotransmitter release.[9] Their activation is largely responsible for the psychoactive effects of cannabinoids.

-

CB2 Receptors: Primarily found on immune cells, CB2 receptors are involved in modulating inflammatory responses and immune function.[10][11]

Degradation of 2-AG

The signaling action of 2-AG is terminated by its rapid enzymatic hydrolysis. The primary enzyme responsible for this process is:

-

Monoacylglycerol Lipase (MAGL): This serine hydrolase is located presynaptically and breaks down 2-AG into arachidonic acid and glycerol.[12][13] MAGL is estimated to be responsible for approximately 85% of 2-AG hydrolysis in the brain.[4][12]

Other enzymes, such as α/β-hydrolase domain-containing 6 (ABHD6) and 12 (ABHD12), also contribute to 2-AG degradation.[4]

Quantitative Data

The following tables summarize key quantitative parameters of the 2-AG signaling pathway.

| Ligand | Receptor | Binding Affinity (Ki) in nM | Reference |

| 2-AG | Human CB1 | ~472 - 10,000 | [14][15] |

| 2-AG | Human CB2 | ~122 - 1400 | [14][16] |

| Enzyme | Substrate | Km (µM) | Reference |

| DAGLα | Diacylglycerol (DAG) | 154.7 ± 19.1 | [17] |

| DAGLβ | Diacylglycerol (DAG) | 74.1 ± 4.9 | [17] |

Signaling Pathways and Downstream Effects

Activation of CB1 and CB2 receptors by 2-AG initiates a cascade of intracellular signaling events, primarily through the coupling to Gi/o proteins.[9]

Canonical Signaling Pathway

The canonical signaling pathway involves:

-

Inhibition of Adenylyl Cyclase: Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[10]

-

Modulation of Ion Channels: CB1 receptor activation can modulate the activity of ion channels, leading to a decrease in calcium influx and an increase in potassium efflux from the presynaptic terminal. This ultimately reduces neurotransmitter release.[14]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Both CB1 and CB2 receptor activation can lead to the phosphorylation and activation of MAPK pathways, including ERK, p38, and JNK.[10][14] These pathways are involved in regulating gene expression and cellular processes like proliferation and apoptosis.

Non-Canonical Signaling Pathways

In addition to the canonical pathway, 2-AG signaling can also involve:

-

β-Arrestin Scaffolding: Following activation, CB1 receptors can recruit β-arrestins, which act as scaffolding proteins to assemble signaling complexes, further diversifying the downstream effects.[14]

-

MAPK Activation: As mentioned, both CB1 and CB2 receptors can activate MAPK pathways, which are crucial for cellular processes like cell migration, cytokine production, and apoptosis.[10]

Experimental Protocols

This section provides an overview of key experimental methodologies for investigating the 2-AG signaling pathway.

Quantification of 2-AG in Biological Samples using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of 2-AG in tissues and biological fluids.[18]

Protocol Overview:

-

Sample Collection and Homogenization: Tissues (e.g., brain) are rapidly collected and flash-frozen to prevent enzymatic degradation of 2-AG.[19] Samples are then homogenized in a cold organic solvent mixture (e.g., acetonitrile/methanol) containing an internal standard (e.g., 2-AG-d8).[20]

-

Lipid Extraction: Lipids, including 2-AG, are extracted from the homogenate using a liquid-liquid extraction procedure, often with chloroform and water.

-

Chromatographic Separation: The lipid extract is injected into a liquid chromatography system. A C18 reversed-phase column is typically used to separate 2-AG from other lipids based on its hydrophobicity. A critical aspect is the separation of 2-AG from its isomer 1-AG, which can form spontaneously.[21][22]

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. 2-AG is ionized (typically by electrospray ionization) and fragmented. Specific parent-to-daughter ion transitions are monitored in multiple reaction monitoring (MRM) mode for highly selective and sensitive quantification.

Diacylglycerol Lipase (DAGL) Activity Assay

Measuring the activity of DAGL is crucial for understanding the synthetic capacity for 2-AG. A common method is a radiometric assay.[23][24]

Protocol Overview:

-

Preparation of Enzyme Source: Cell or tissue homogenates or membrane fractions containing DAGL are prepared.

-

Substrate Preparation: A radiolabeled DAG substrate, such as 1-stearoyl-2-[14C]arachidonoyl-sn-glycerol, is used.

-

Enzymatic Reaction: The enzyme source is incubated with the radiolabeled substrate in a suitable buffer at a controlled temperature (e.g., 37°C).

-

Reaction Termination and Lipid Extraction: The reaction is stopped by the addition of an organic solvent mixture (e.g., chloroform/methanol). Lipids are then extracted.

-

Separation of Products: The lipid extract is spotted onto a thin-layer chromatography (TLC) plate to separate the unreacted substrate from the product, radiolabeled 2-AG, and any further breakdown products like arachidonic acid.

-

Quantification: The radioactivity of the spots corresponding to the substrate and product is quantified using a phosphorimager or by scraping the silica and performing liquid scintillation counting. The enzyme activity is calculated based on the amount of product formed over time.

Cannabinoid Receptor Radioligand Binding Assay

This assay is used to determine the affinity of ligands, such as 2-AG, for CB1 and CB2 receptors.[25][26]

Protocol Overview:

-

Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared from cultured cells or tissues.

-

Competition Binding: The membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) and varying concentrations of the unlabeled test compound (e.g., 2-AG).

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. Unbound radioligand is washed away.

-

Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of radioligand bound decreases as the concentration of the unlabeled competitor increases. A competition curve is generated, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, is then calculated using the Cheng-Prusoff equation.

Conclusion

The 2-AG signaling pathway is a complex and multifaceted system with profound implications for health and disease. Its role in regulating neurotransmission and immune function has made it a prime target for therapeutic intervention in a range of disorders, including neurological and psychiatric conditions, chronic pain, and inflammatory diseases. A thorough understanding of the core components, quantitative parameters, and experimental methodologies outlined in this guide is essential for advancing research and development in this exciting field. The continued investigation of 2-AG signaling holds the promise of novel therapeutic strategies with broad clinical applications.

References

- 1. Quantification of monoacylglycerol lipase and its occupancy by an exogenous ligand in rhesus monkey brains using [18F]T-401 and PET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Endocannabinoid 2-Arachidonoylglycerol Self-Administration by Sprague-Dawley Rats and Stimulation of in vivo Dopamine Transmission in the Nucleus Accumbens Shell [frontiersin.org]

- 5. The Endogenous Cannabinoid 2-Arachidonoylglycerol Is Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of the sites of 2-arachidonoylglycerol synthesis and action imply retrograde endocannabinoid signaling at both GABAergic and glutamatergic synapses in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diacylglycerol lipase - Wikipedia [en.wikipedia.org]

- 8. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]

- 13. Monoacylglycerol lipase (MAGL) as a promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cloning of the first sn1-DAG lipases points to the spatial and temporal regulation of endocannabinoid signaling in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantification of endocannabinoids in biological systems by chromatography and mass spectrometry: a comprehensive review from an analytical and biological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Experimental and Pre-Analytical Considerations of Endocannabinoid Quantification in Human Biofluids Prior to Mass Spectrometric Analysis [mdpi.com]

- 22. core.ac.uk [core.ac.uk]

- 23. Assay of DAGLα/β Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Assay of DAGLα/β Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Radioligand binding assay for the human CB1 receptor [bio-protocol.org]

- 26. benchchem.com [benchchem.com]

Methodological & Application

Utilizing 2-Arachidonoyl glycerol-d5 as a Robust Internal Standard for Endocannabinoid Quantification

For Researchers, Scientists, and Drug Development Professionals

Application Note

The accurate quantification of endocannabinoids is critical for understanding their physiological roles and for the development of novel therapeutics targeting the endocannabinannabinoid system. 2-Arachidonoyl glycerol (2-AG), a key endogenous cannabinoid, is notoriously unstable, undergoing rapid enzymatic degradation and isomerization. To overcome these analytical challenges, the use of a stable isotope-labeled internal standard is paramount. 2-Arachidonoyl glycerol-d5 (2-AG-d5) serves as an ideal internal standard for the quantification of 2-AG by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][2][3]. Its chemical and physical properties closely mimic that of endogenous 2-AG, ensuring equivalent extraction efficiency and ionization response, while its mass difference allows for clear differentiation during analysis[4]. This application note provides detailed protocols for the use of 2-AG-d5 as an internal standard for the accurate and precise quantification of 2-AG in biological matrices.

Signaling Pathway of 2-Arachidonoyl glycerol (2-AG)

2-AG is a critical signaling molecule in the endocannabinoid system, primarily acting as an agonist for the cannabinoid receptors CB1 and CB2[5][6]. Its synthesis is typically initiated by neuronal activity, leading to an influx of calcium ions[7]. This triggers the activation of phospholipase C (PLC), which hydrolyzes membrane phospholipids to produce diacylglycerol (DAG)[7][8]. Subsequently, diacylglycerol lipase (DAGL) converts DAG into 2-AG[7][9]. Once synthesized, 2-AG is released into the extracellular space and can act on presynaptic, postsynaptic, and glial cells. The signaling is terminated by the enzymatic degradation of 2-AG, primarily by monoacylglycerol lipase (MAGL), which hydrolyzes 2-AG into arachidonic acid and glycerol[6][8][9]. Other enzymes such as fatty acid amide hydrolase (FAAH) and cyclooxygenase-2 (COX-2) can also contribute to its metabolism[8][9].

Experimental Protocols

Quantification of 2-AG in Human Plasma using LC-MS/MS

This protocol describes a liquid-liquid extraction (LLE) method for the quantification of 2-AG in human plasma, adapted from published methodologies[10][11].

1. Sample Preparation:

-

Thaw frozen human plasma samples on ice.

-

To a 1.5 mL polypropylene tube, add 500 µL of plasma.

-

Add 10 µL of 2-AG-d5 internal standard solution (e.g., 100 ng/mL in acetonitrile) to each plasma sample, calibrator, and quality control (QC) sample.

-

Vortex briefly to mix.

2. Liquid-Liquid Extraction:

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30 methanol/water with 0.05% acetic acid)[13].

-

Vortex for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate 2-AG from other endogenous compounds. For example, start at 39% B, increase to 98% B over 10 minutes, hold for 5 minutes, and then re-equilibrate[1].

-

Flow Rate: 0.45 mL/min[1].

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor the following multiple reaction monitoring (MRM) transitions[1][11]:

-

2-AG: Precursor ion (Q1) m/z 379.3 -> Product ion (Q3) m/z 287.7

-

2-AG-d5: Precursor ion (Q1) m/z 384.3 -> Product ion (Q3) m/z 287.3

-

4. Quantification:

-

Construct a calibration curve by plotting the peak area ratio of 2-AG to 2-AG-d5 against the concentration of the 2-AG standards.

-

Determine the concentration of 2-AG in the plasma samples by interpolating their peak area ratios from the calibration curve.

Quantification of 2-AG in Brain Tissue using LC-MS/MS

This protocol details a method for extracting and quantifying 2-AG from brain tissue, adapted from established procedures[5][14].

1. Tissue Homogenization:

-

Weigh a frozen brain tissue sample (e.g., 10 mg).

-

Place the tissue in a 2 mL tube containing ceramic beads and 1 mL of ice-cold acetonitrile.

-

Add a known amount of 2-AG-d5 internal standard (e.g., 520 nM final concentration)[5].

-

Homogenize the tissue using a bead beater or similar homogenizer.

2. Extraction:

-

Add 1 mL of ethyl acetate/hexane (9:1, v/v) to the homogenate[5].

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C[5].

-

Transfer the supernatant to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the extract in 50 µL of acetonitrile[8].

3. LC-MS/MS Analysis:

-

The LC-MS/MS parameters can be similar to those described for plasma analysis, with potential adjustments to the gradient to optimize separation for the brain matrix.

-

MRM Transitions:

4. Quantification:

-

Similar to the plasma protocol, create a calibration curve and determine the concentration of 2-AG in the brain tissue samples.

Data Presentation

The following tables summarize typical quantitative data obtained using 2-AG-d5 as an internal standard.

Table 1: LC-MS/MS Parameters for 2-AG and 2-AG-d5

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |

| 2-AG | 379.3 | 287.7 | 13 | [1] |

| 2-AG-d5 | 384.3 | 287.3 | 20 | [11] |

| 2-AG-d5 | 387.5 | 294.4 | 13 | [1] |

Table 2: Typical Calibration Curve and Quality Control Data for 2-AG in Human Plasma

| Parameter | Value | Reference |

| Calibration Curve Range | 0.5 - 10 µg/mL | [12] |

| Correlation Coefficient (r²) | > 0.99 | [4] |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [4] |

| Intra-assay Precision (%RSD) | < 10% | [14] |

| Inter-assay Precision (%RSD) | < 15% | [4] |

| Recovery | > 85% | [12] |

Table 3: Reported Endogenous Levels of 2-AG in Biological Matrices

| Matrix | Species | Concentration | Reference |

| Human Plasma | Human | 7.60 ± 4.30 ng/mL | [2] |

| Mouse Brain | Mouse | ~5–10 nmol/g tissue | [6] |

Conclusion

The use of 2-Arachidonoyl glycerol-d5 as an internal standard is essential for the reliable quantification of 2-AG in complex biological matrices. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and accurate analytical methods for endocannabinoid research. The stability and co-elution of 2-AG-d5 with the native analyte ensure correction for matrix effects and variations in sample processing, leading to high-quality, reproducible data.

References

- 1. Brain 2-arachidonoylglycerol levels are dramatically and rapidly increased under acute ischemia-injury which is prevented by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of anandamide and 2-arachidonoylglycerol plasma levels to examine potential influences of tetrahydrocannabinol application on the endocannabinoid system in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel and Validated GC-MS/MS Method for the Detection of Four Opioids and Seven Fentanoids in Oral Fluid for Forensic Applications [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Endocannabinoid 2-Arachidonoylglycerol Synthesis and Metabolism at Neuronal Nuclear Matrix Fractions Derived from Adult Rat Brain Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of 24 circulating endocannabinoids, endocannabinoid-related compounds, and their phospholipid precursors in human plasma by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous determination of 2-arachidonoylglycerol, 1-arachidonoylglycerol and arachidonic acid in mouse brain tissue using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Quantitative Analysis of 2-Arachidonoyl glycerol using 2-Arachidonoyl glycerol-d5 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Arachidonoyl glycerol (2-AG) is a primary endogenous cannabinoid (endocannabinoid) that plays a crucial role in a multitude of physiological processes by activating cannabinoid receptors (CB1 and CB2).[1][2][3][4] Accurate quantification of 2-AG in biological matrices is essential for understanding its function in health and disease. However, its low abundance and chemical instability present significant analytical challenges.[3][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for reliable 2-AG quantification due to its high sensitivity and selectivity.[6][7][8][9] This protocol details the use of 2-Arachidonoyl glycerol-d5 (2-AG-d5) as an internal standard for the precise and accurate measurement of 2-AG by LC-MS/MS. Deuterated internal standards like 2-AG-d5 are ideal as they are chemically identical to the analyte, co-elute chromatographically, and exhibit similar ionization efficiency, correcting for variations during sample preparation and analysis.[5][10]

2-AG Signaling Pathway

2-AG is synthesized on-demand from membrane phospholipids. Its formation is primarily mediated by the activity of phospholipase C (PLC) and diacylglycerol lipase (DAGL).[11] Once released, 2-AG acts as a full agonist at CB1 and CB2 receptors.[11] The signaling is terminated by enzymatic hydrolysis, primarily by monoacylglycerol lipase (MGL), which breaks down 2-AG into arachidonic acid and glycerol.[11]

Experimental Protocol

This protocol provides a general framework for the extraction and quantification of 2-AG from biological samples such as plasma and tissue.

Materials and Reagents

-

Standards: 2-Arachidonoyl glycerol (2-AG) and 2-Arachidonoyl glycerol-d5 (2-AG-d5).

-

Solvents (LC-MS Grade): Toluene, Methanol, Acetonitrile, Water, Formic Acid.

-

Chemicals: Phenylmethylsulfonyl fluoride (PMSF) for inhibiting enzymatic degradation.

-

Equipment:

-

Homogenizer

-

Centrifuge (refrigerated)

-

Nitrogen evaporator or vacuum concentrator

-

Vortex mixer

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).[1]

-

Sample Preparation: Liquid-Liquid Extraction (LLE)

Proper sample handling is critical to prevent the enzymatic degradation of 2-AG and its isomerization to the inactive 1-AG.[3] Work quickly and keep samples on ice.

-

Tissue Homogenization: Weigh frozen tissue samples and homogenize in cold methanol containing an appropriate concentration of the internal standard, 2-AG-d5.[1]

-

Plasma Preparation: For plasma samples (e.g., 100 µL), add an equal volume of cold methanol containing the internal standard (2-AG-d5) and PMSF to inhibit esterase activity. Vortex thoroughly.

-

Extraction:

-

Add toluene to the homogenate (a common ratio is 2 volumes of toluene to 1 volume of the initial methanol/sample mixture). Toluene is recommended as it minimizes the isomerization of 2-AG.[3][4][12]

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge at a high speed (e.g., 1,500 x g) for 15 minutes at 4°C to separate the organic and aqueous phases.[1]

-

-

Collection: Carefully transfer the upper organic layer (toluene) to a new tube.

-

Evaporation: Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.[13] Avoid excessive heat to prevent degradation.

-

Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a solvent compatible with the LC mobile phase, typically a mixture of acetonitrile and water.[13]

Experimental Workflow

The following diagram outlines the major steps from sample collection to final data analysis.

LC-MS/MS Analysis

Parameters should be optimized for the specific instrument used. The following are typical starting conditions.

Liquid Chromatography (LC) Parameters

| Parameter | Typical Value |

| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 60% B, ramp to 95-99% B over several minutes, hold, then return to initial conditions.[14][15] |

| Flow Rate | 0.2 - 0.4 mL/min[4] |

| Column Temp. | 40 °C[14] |

| Injection Vol. | 5 - 10 µL[4] |

| Autosampler Temp. | 4 - 10 °C[4][14] |

Mass Spectrometry (MS) Parameters

| Parameter | Typical Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM)[6][8] |

| Drying Gas Temp. | 300 °C[14] |

| Drying Gas Flow | 10 L/min[14] |

| Capillary Voltage | 4 kV[14] |

MRM Transitions

The specific m/z values for precursor and product ions should be optimized by infusing pure standards.

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |

| 2-AG | 379.3 | 287.2[16] |

| 2-AG-d5 | 384.3 | 287.3[16] |

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peak areas for both the 2-AG and 2-AG-d5 MRM transitions.

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of 2-AG and a fixed concentration of 2-AG-d5. Process these standards in the same manner as the unknown samples.

-

Ratio Calculation: Calculate the peak area ratio of 2-AG to 2-AG-d5 for each calibrator and unknown sample.

-

Regression: Plot the peak area ratio against the known concentration of 2-AG for the calibration standards and perform a linear regression.

-

Quantification: Determine the concentration of 2-AG in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of 2-AG using deuterated internal standards.

| Parameter | Matrix | Reported Value | Reference |

| LLOQ | Plasma | 1.0 ng/mL | [17] |

| LOD | Plasma | 0.5 ng/mL | [17] |

| Extraction Recovery | Plasma | 42.7% | [17] |

| Inter-day Precision | Plasma | 10.6% (RSD) | [17] |